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Compound of Interest

Compound Name: 1-ethyl-4-nitro-1H-pyrazole

Cat. No.: B1353905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
1-ethyl-4-nitro-1H-pyrazole. Due to the limited availability of direct experimental spectra in
publicly accessible databases, this document presents a combination of predicted data based
on analogous compounds and established experimental protocols for the characterization of
pyrazole derivatives. This information is intended to support researchers in the identification,
characterization, and application of this compound in drug discovery and development.

Chemical Structure and Properties

o |[UPAC Name: 1-ethyl-4-nitro-1H-pyrazole

CAS Number: 58793-45-6

Molecular Formula: CsH7N30O:2

Molecular Weight: 141.13 g/mol

Appearance: Expected to be a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-ethyl-4-nitro-1H-pyrazole.
These predictions are derived from the analysis of structurally similar compounds and general
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principles of spectroscopic interpretation for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~8.5 S 1H H-5
~8.0 S 1H H-3
~4.3 q 2H -CH2- (ethyl)
~1.5 t 3H -CHs (ethyl)

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (8) ppm

Assignment

~140 C-5
~135 C-3
~125 C-4
~45 -CH2- (ethyl)
~15 -CHs (ethyl)
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3100-3200 Medium C-H stretching (aromatic)
~2850-2950 Medium C-H stretching (aliphatic)
~1550 Strong Asymmetric NOz2 stretching
~1350 Strong Symmetric NOz2 stretching
~1400-1500 Medium C=C and C=N stretching (ring)
~1000-1200 Medium C-N stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity Assignment

141 High [M]* (Molecular lon)
112 Medium [M - C2Hs]*

95 Medium [M-NO2]*

67 Medium [CsH3N2]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectral data for 1-ethyl-4-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 1-ethyl-4-nitro-1H-pyrazole in approximately 0.7
mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:
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o Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.
o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

o Accumulate a sufficient number of scans (typically 16 or 32) to achieve an adequate
signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220
ppm.

o Employ a standard pulse sequence with a sufficient number of scans (typically 1024 or
more) to obtain a good quality spectrum.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture
to a fine powder and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the beam path and record the sample spectrum.
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o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Employ a mass spectrometer with an electron ionization (El) source,
coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

e GC-MS Conditions:
o Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.
o Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

o Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and
then ramp the temperature up to a higher value (e.g., 250 °C) to ensure elution of the
compound.

e MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.

o Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the molecular
weight of the compound (e.g., 200).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 1-
ethyl-4-nitro-1H-pyrazole.
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Caption: Workflow for the synthesis and characterization of 1-ethyl-4-nitro-1H-pyrazole.
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 To cite this document: BenchChem. [Spectral Data of 1-ethyl-4-nitro-1H-pyrazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353905#1-ethyl-4-nitro-1h-pyrazole-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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